molecular formula C19H21N3O4 B6429310 methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate CAS No. 2549023-44-9

methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate

Cat. No.: B6429310
CAS No.: 2549023-44-9
M. Wt: 355.4 g/mol
InChI Key: KTPDNSXPLRVNTG-UHFFFAOYSA-N
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Description

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate is a complex organic compound that features a benzoate ester linked to a cyclohexyl group substituted with a pyrimidin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl intermediate. One common method involves the reaction of cyclohexylamine with pyrimidine-2-ol under basic conditions to form the pyrimidin-2-yloxycyclohexylamine intermediate. This intermediate is then reacted with methyl 2-isocyanatobenzoate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methylbenzoate: A compound with a similar benzoate ester structure but different substituents on the pyrimidine ring.

    Methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzoate: Another related compound with different alkyl groups on the pyrimidine ring.

Uniqueness

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate is unique due to the presence of the cyclohexyl group and the specific positioning of the pyrimidin-2-yloxy moiety. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(4-pyrimidin-2-yloxycyclohexyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-18(24)16-6-3-2-5-15(16)17(23)22-13-7-9-14(10-8-13)26-19-20-11-4-12-21-19/h2-6,11-14H,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDNSXPLRVNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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